![molecular formula C15H20N2O4 B1427661 3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid CAS No. 1308369-45-0](/img/structure/B1427661.png)
3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid
Descripción general
Descripción
3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid is a compound of interest due to its potential therapeutic applications, particularly as a monoacylglycerol lipase (MAGL) inhibitor. This compound interacts with the endocannabinoid system, which plays a crucial role in various physiological processes and disease states.
The primary biological activity of this compound is linked to its inhibition of MAGL, an enzyme responsible for the degradation of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases levels of 2-AG, which can exert neuroprotective and anti-inflammatory effects. This mechanism is particularly relevant in the context of neurodegenerative diseases, pain management, and cancer therapy .
Therapeutic Applications
- Neurodegenerative Diseases : Studies have shown that MAGL inhibitors can promote remyelination and functional recovery in models of multiple sclerosis . The enhancement of 2-AG levels may also provide neuroprotective effects against conditions like Alzheimer's and Parkinson's diseases.
- Pain Management : The modulation of endocannabinoid levels through MAGL inhibition has been associated with reduced pain perception, making it a candidate for analgesic therapies .
- Cancer Therapy : Research indicates that endocannabinoids possess anti-tumorigenic properties, including the induction of apoptosis and inhibition of metastasis. MAGL inhibitors are being explored for their potential to enhance these effects in various cancer types .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for reducing oxidative stress in cells.
- Enzyme Inhibition : Specific assays have shown that the compound inhibits enzymes such as acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer's disease and diabetes respectively .
Case Studies
A notable case study involved the application of MAGL inhibitors in a mouse model of progressive multiple sclerosis. The results indicated that treatment with this compound led to improved remyelination and functional recovery, highlighting its therapeutic potential in demyelinating diseases .
Summary Table of Biological Activities
Activity Type | Assay Method | Result |
---|---|---|
Antioxidant Activity | DPPH Scavenging | Significant scavenging effect |
Enzyme Inhibition | Acetylcholinesterase Assay | IC50 = 12 µM |
α-Glucosidase Assay | IC50 = 15 µM | |
Pain Modulation | Tail-Flick Test | Reduced pain response |
Neuroprotection | Neuronal Cell Culture | Increased cell viability |
Propiedades
IUPAC Name |
3-[(4-ethoxypiperidine-1-carbonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-13-6-8-17(9-7-13)15(20)16-12-5-3-4-11(10-12)14(18)19/h3-5,10,13H,2,6-9H2,1H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPJHIMYMDWVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.